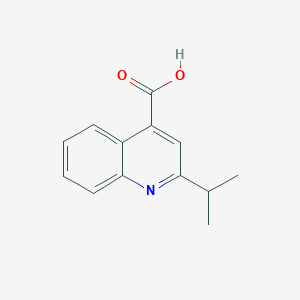

2-Isopropylquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQZYLFXDJYBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404862 |

Source

|

| Record name | 2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306749-60-0 |

Source

|

| Record name | 2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Isopropylquinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-Isopropylquinoline-4-carboxylic acid, a small molecule belonging to the versatile class of quinoline-4-carboxylic acid derivatives. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes existing knowledge on structurally related analogs to postulate a primary biological target and mechanism. Drawing upon structure-activity relationship (SAR) studies of similar compounds, we hypothesize that this compound primarily functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This guide will delve into the rationale behind this hypothesis, present supporting evidence from analogous compounds, and provide detailed, field-proven experimental protocols for researchers to validate this proposed mechanism. Additionally, potential alternative mechanisms and synthetic routes to obtain the compound are discussed, offering a complete resource for scientists and drug development professionals investigating this and similar chemical entities.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities. Derivatives of this core have been extensively investigated and have yielded compounds with anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic versatility of this class of molecules stems from their ability to interact with a diverse range of biological targets, often through the inhibition of key enzymes in critical cellular pathways.

This compound, the subject of this guide, is a derivative characterized by an isopropyl group at the 2-position of the quinoline ring. While this specific molecule is not extensively characterized in the scientific literature, its structural features, particularly the substitution at the C2 position, provide valuable clues to its potential mechanism of action. This guide will explore the most probable molecular target and the experimental workflows required to elucidate its precise biological function.

Proposed Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on compelling evidence from structurally similar analogs, the primary hypothesized mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH) .

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are critical for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, the inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn halts cell proliferation and induces cell cycle arrest, particularly in rapidly dividing cells such as cancer cells.[5]

Supporting Evidence from Structure-Activity Relationship (SAR) Studies

The rationale for targeting DHODH is strongly supported by SAR studies on various quinoline-4-carboxylic acid derivatives. A notable example is the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) , which is a potent inhibitor of human DHODH with an IC50 of 1 nM.[6][7] The presence of an isopropyl group within the C2-substituent of this potent inhibitor suggests that alkyl groups at this position are well-tolerated and may contribute to favorable binding interactions within the DHODH active site.

The brequinar binding pocket of DHODH, a well-characterized inhibitor binding site, is largely lipophilic.[5] The isopropyl group of this compound is a small, lipophilic moiety that could favorably occupy a hydrophobic sub-pocket within this binding site, contributing to the overall binding affinity. The carboxylic acid at the 4-position is a crucial pharmacophore, known to form key electrostatic interactions with arginine and glutamine residues in the DHODH active site.[5]

The DHODH Inhibition Pathway

The proposed signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway.

Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Potential Alternative Mechanism of Action: Sirtuin 3 (SIRT3) Inhibition

While DHODH inhibition is the most probable mechanism, it is prudent for researchers to consider alternative targets. Some quinoline derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. Specifically, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been reported as potent and selective inhibitors of Sirtuin 3 (SIRT3) .[8][9]

SIRT3 is the primary mitochondrial deacetylase and plays a crucial role in regulating mitochondrial function and cellular metabolism. Its inhibition has been explored as a therapeutic strategy in certain cancers. Although the 2-isopropyl substituent is structurally distinct from the 2-(4-acrylamidophenyl) group, the shared quinoline-4-carboxylic acid scaffold warrants an investigation into potential SIRT3 inhibitory activity.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays should be performed. The following protocols are provided as a guide for researchers.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its biological evaluation. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]

Caption: Synthetic scheme for this compound via the Pfitzinger reaction.

Step-by-Step Protocol:

-

Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in ethanol.

-

Reaction with Isatin: Add isatin (1 eq.) to the basic solution and stir until dissolved.

-

Addition of the Ketone: Slowly add 3-methyl-2-butanone (1.1 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. Acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

An alternative synthetic route is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][10][11][12][13]

Biochemical Assay: DHODH Enzyme Inhibition

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified human DHODH.[4][8]

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Prepare working solutions of DHODH, DHO, CoQ10, and DCIP in the assay buffer.

-

Assay Setup: In a 96-well plate, add the compound dilutions, followed by the DHODH enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHO, CoQ10, and DCIP to each well.

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical DHODH Inhibition Data

| Compound Concentration (µM) | % Inhibition |

| 0.01 | 5.2 |

| 0.1 | 15.8 |

| 1 | 48.9 |

| 10 | 85.3 |

| 100 | 98.1 |

| IC50 (µM) | ~1.1 |

Cell-Based Assay: Uridine Rescue Experiment

This assay confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Uridine

-

Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Step-by-Step Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Measurement: Measure cell viability using a standard proliferation assay.

-

Data Analysis: Compare the dose-response curves of the compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the compound's cytotoxicity is rescued by bypassing the de novo pyrimidine synthesis pathway, thus supporting DHODH inhibition.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6][14][15][16]

Materials:

-

Intact cells

-

This compound

-

Lysis buffer

-

Antibodies specific for DHODH and a control protein

-

Western blotting reagents and equipment

-

PCR thermocycler

Step-by-Step Protocol:

-

Compound Treatment: Treat intact cells with the compound or vehicle control.

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR thermocycler.

-

Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.

-

Protein Quantification: Quantify the amount of soluble DHODH in each sample using Western blotting or an ELISA-based method.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve of DHODH in the presence of the compound indicates target engagement.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Alternative Target Validation: SIRT3 Enzyme Inhibition Assay

To investigate the possibility of SIRT3 inhibition, a similar biochemical assay can be performed using a commercially available SIRT3 activity assay kit.[17][18][19][20][21] These kits typically utilize a fluorogenic substrate that is deacetylated by SIRT3, leading to an increase in fluorescence.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for investigation as a dihydroorotate dehydrogenase inhibitor. The structural similarity to known potent DHODH inhibitors, coupled with the well-established role of the quinoline-4-carboxylic acid scaffold in targeting this enzyme, provides a solid foundation for this hypothesis.

The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test this hypothesis. Successful validation of DHODH inhibition would position this compound as a valuable tool for studying the role of de novo pyrimidine biosynthesis in various disease models and as a potential starting point for the development of novel therapeutics. Future studies should focus on obtaining a co-crystal structure of the compound bound to DHODH to elucidate the precise binding mode and guide further optimization efforts.

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. [Link]

-

SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. Request PDF - ResearchGate. [Link]

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

-

Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

-

DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Similarity of DHODH inhibitors in the Cell Painting assay. ResearchGate. [Link]

-

Application of pfitzinger reaction in. JOCPR. [Link]

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

DHODH Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience®. [Link]

-

SIRT3 Sirtuin Assay Services. Reaction Biology. [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. NIH. [Link]

-

Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. PMC - NIH. [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. tandfonline.com [tandfonline.com]

- 17. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Substituted Quinoline-4-Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Abstract

This technical guide provides a comprehensive overview of 2-substituted quinoline-4-carboxylic acids as a promising class of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The relentless proliferation of cancer cells and the replication of certain viruses are highly dependent on this pathway, making DHODH a validated and compelling therapeutic target.[1][2][3] This document will delve into the mechanism of action, structure-activity relationships, and key experimental protocols for the evaluation of these inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance research in this area. While specific data on 2-isopropylquinoline-4-carboxylic acid is not extensively available in public literature, this guide will utilize data from closely related and potent analogues to illustrate the core principles of this inhibitor class.

The Critical Role of DHODH in Cellular Proliferation and Disease

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as cancer cells, have a heightened reliance on the de novo pathway to meet their demand for nucleic acid building blocks.[2]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn induces cell cycle arrest, primarily at the S-phase, and can trigger apoptosis.[1][2] This dependency has positioned DHODH as a significant target for the development of therapeutics for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][4]

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Chemotype for DHODH Inhibition

The quinoline-4-carboxylic acid core has emerged as a key pharmacophore for potent DHODH inhibition. Structure-activity relationship (SAR) studies have revealed that the carboxylic acid moiety is crucial for activity, forming key electrostatic interactions within the enzyme's active site.[1] Specifically, the carboxylate group often forms a salt bridge with a conserved arginine residue (R136) and can participate in hydrogen bonding with other nearby residues like glutamine (Q47).[1]

The 2-position of the quinoline ring provides a vector for introducing various substituents to enhance potency and modulate physicochemical properties. While this guide focuses on the potential of a 2-isopropyl substituent, extensive research has been conducted on analogues bearing aryl and heteroaryl groups at this position, leading to the discovery of highly potent inhibitors with nanomolar efficacy.[1][5]

Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site

2-Substituted quinoline-4-carboxylic acid inhibitors typically act as competitive inhibitors with respect to the electron acceptor, ubiquinone (coenzyme Q).[3] These inhibitors bind within a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor at the active site. By occupying this channel, they prevent the binding of ubiquinone, thereby halting the catalytic cycle and the oxidation of dihydroorotate.

Caption: Mechanism of DHODH inhibition by 2-substituted quinoline-4-carboxylic acids.

Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

A common and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[6][7] This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the corresponding reactants would be an appropriate aniline, isobutyraldehyde (2-methylpropanal), and pyruvic acid.

General Doebner Reaction Protocol:

-

An equimolar mixture of the selected aniline and aldehyde is refluxed in a suitable solvent, such as ethanol.

-

Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid).

-

The reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of 2-substituted quinoline-4-carboxylic acids via the Doebner reaction.

Experimental Evaluation of DHODH Inhibitors

A multi-tiered approach is essential for the comprehensive evaluation of novel DHODH inhibitors. This typically involves enzymatic assays, cell-based proliferation assays, and target engagement studies.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.

Step-by-Step Protocol:

-

Recombinant human DHODH is purified and its concentration determined.

-

A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), a detergent (e.g., Triton X-100), the substrate dihydroorotate, and the electron acceptor DCIP.

-

The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the DHODH enzyme.

-

The rate of DCIP reduction is monitored spectrophotometrically by the decrease in absorbance at 600 nm.

-

The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Step-by-Step Protocol:

-

Select a suitable cancer cell line (e.g., HCT-116, MIA PaCa-2).[1]

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® luminescent cell viability assay.

-

Determine the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Uridine Rescue Assay

To confirm that the observed antiproliferative effect is due to the inhibition of DHODH, a uridine rescue experiment is performed. Exogenous uridine can bypass the de novo pathway via the pyrimidine salvage pathway, thus rescuing cells from the effects of a DHODH inhibitor.

Step-by-Step Protocol:

-

Perform the cell-based antiproliferative assay as described above.

-

In a parallel set of experiments, co-administer the test compound with an excess of uridine.

-

If the compound's antiproliferative activity is significantly diminished in the presence of uridine, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.[1]

Data Presentation: Potency of Representative 2-Substituted Quinoline-4-Carboxylic Acid Analogues

| Compound ID | R-Group at 2-Position | DHODH IC50 (nM) | Reference |

| 41 | 2'-fluoro-5'-(trifluoromethyl)biphenyl-3-yl | 9.71 ± 1.4 | [1][5] |

| 43 | 2'-fluoro-5'-(trifluoromethyl)biphenyl-4-yl | 26.2 ± 1.8 | [1][5] |

| Brequinar | 2-phenyl | 5.2 | [8] |

Note: The data presented is for illustrative purposes to demonstrate the potential of the 2-substituted quinoline-4-carboxylic acid scaffold.

Conclusion and Future Directions

2-Substituted quinoline-4-carboxylic acids represent a highly promising class of DHODH inhibitors with demonstrated potent enzymatic and cellular activity. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of novel analogues. While the specific biological profile of this compound requires further investigation, the principles outlined in this guide suggest its potential as a potent DHODH inhibitor.

Future research in this area should focus on:

-

Synthesis and evaluation of a broader range of 2-alkyl substituted analogues to explore the impact of non-aromatic substituents on potency and pharmacokinetic properties.

-

Co-crystallization studies with DHODH to elucidate the precise binding interactions of novel inhibitors and guide further optimization.

-

In vivo efficacy studies in relevant animal models of cancer and other diseases to translate the in vitro potency into therapeutic potential.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of this important class of therapeutic agents for the benefit of patients worldwide.

References

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037–6057. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Xing, J., et al. (2021). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses, 13(9), 1875. [Link]

-

Gao, C., et al. (2021). Quinoline carboxylic acid targets DHODH and reverts host gene expression block induced by NS1. PNAS, 118(15), e2022644118. [Link]

-

Uddin, M. J., et al. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight, 7(17), e153836. [Link]

-

Al-Ostath, S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

-

Saeed, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Thorat, S. B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]

-

Olegário, W. G. C., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 9, 706434. [Link]

-

Orita, A., et al. (2011). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Process Research & Development, 15(3), 659–666. [Link]

-

Waisser, K., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(2), 123–128. [Link]

-

Fernández-Justel, D., et al. (2023). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Experimental & Clinical Cancer Research, 42(1), 181. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037–6057. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

Thorat, S. B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Isopropylquinoline-4-carboxylic Acid

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated for their therapeutic potential, demonstrating antibacterial, antimalarial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific derivative, 2-Isopropylquinoline-4-carboxylic acid, and explores its potential therapeutic targets. While direct studies on this particular molecule are limited, by examining the known targets of structurally related quinoline-4-carboxylic acid analogs, we can hypothesize and outline a strategic approach for identifying and validating its therapeutic potential.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the established activities of related quinoline-4-carboxylic acid derivatives, several key cellular pathways and enzymes emerge as high-probability targets for this compound. The presence of the isopropyl group at the 2-position may influence binding affinity and selectivity for these targets.

Epigenetic Modulators: Sirtuins and Histone Deacetylases (HDACs)

Derivatives of quinoline-4-carboxylic acid have shown significant promise as anticancer agents by targeting enzymes involved in epigenetic regulation, such as sirtuins (SIRTs) and histone deacetylases (HDACs).[1][4]

-

Sirtuin 3 (SIRT3) Inhibition: SIRT3, a mitochondrial deacetylase, has a dichotomous role in cancer, acting as either a tumor promoter or suppressor depending on the cancer type.[5] Selective inhibition of SIRT3 is a promising strategy for anticancer drug development.[5] For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[5][6] The lead compound from this series, P6, exhibited an IC50 value of 7.2 µM for SIRT3 and displayed potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[5][6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are another class of enzymes crucial for epigenetic regulation, and their inhibition is a validated anticancer strategy.[4] Novel 2-phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, with some compounds showing selectivity for HDAC3.[7]

Hypothesis for this compound: The 2-isopropyl substitution may confer a unique binding mode within the active sites of SIRT3 or specific HDACs. The bulky, hydrophobic nature of the isopropyl group could potentially enhance binding affinity or alter selectivity compared to other 2-substituted analogs.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiviral and anticancer therapies. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was found to inhibit human DHODH with an IC50 of 1 nM and inhibit the replication of VSV and WSN-Influenza viruses with EC50 values of 2 nM and 41 nM, respectively.[8]

Hypothesis for this compound: Given the potent activity of a quinoline-4-carboxylic acid derivative bearing an isopropyl group on a phenyl ring at the 2-position, it is plausible that this compound itself could interact with and inhibit DHODH. The simpler structure might result in a different binding affinity or kinetic profile.

DNA Gyrase and Topoisomerase IV Inhibition

The quinoline scaffold is famously the basis for quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] This interference with nucleic acid synthesis leads to rapid bacterial death.[9]

Hypothesis for this compound: While many potent antibacterial quinolones possess a fluorine at the 6-position and a piperazine or other cyclic amine at the 7-position, the core quinoline-4-carboxylic acid structure is fundamental to their activity. This compound could exhibit antibacterial activity by targeting these bacterial topoisomerases.

Experimental Validation of Therapeutic Targets

A systematic approach is required to validate the hypothesized therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and validation.

Workflow for Target Validation

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

1. Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on the activity of purified recombinant enzymes (SIRT3, HDACs, DHODH).

-

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human SIRT3, HDAC panels (e.g., HDAC1, 2, 3, 6), and DHODH. Prepare the appropriate fluorogenic or colorimetric substrates for each enzyme.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

-

Assay Procedure: In a 96-well or 384-well plate, combine the enzyme, substrate, and varying concentrations of the test compound in the appropriate assay buffer. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

-

Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence or absorbance at appropriate time points using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cell-Based Antiproliferative and Cytotoxicity Assays

-

Objective: To assess the effect of this compound on the viability and proliferation of relevant cancer cell lines.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cell lines (e.g., MLLr leukemic cell lines for SIRT3, various solid tumor lines for HDACs and DHODH) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

3. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Protocol (Broth Microdilution):

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

Data Presentation

| Hypothesized Target | Relevant Cell Lines | Primary Assay | Endpoint |

| SIRT3 | MLLr leukemic cell lines (e.g., MOLM-13, MV4-11) | SIRT3 Inhibition Assay | IC50 (µM) |

| HDACs | Colon (HCT116), Breast (MCF-7) | HDAC Inhibition Assay | IC50 (µM) |

| DHODH | A549 (Lung), HeLa (Cervical) | DHODH Inhibition Assay | IC50 (µM) |

| DNA Gyrase/Topoisomerase | S. aureus, E. coli | MIC Assay | MIC (µg/mL) |

Signaling Pathway Analysis

Should this compound demonstrate potent activity in the initial assays, further investigation into its impact on cellular signaling pathways is warranted.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Quinoline-4-carboxylic Acid Scaffold in Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Isopropylquinoline-4-carboxylic Acid and its Analogs

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.

The synthesis of quinoline-4-carboxylic acid derivatives is most commonly achieved through classical methods such as the Doebner and Pfitzinger reactions.[2] Modern advancements in synthetic methodology have also introduced more efficient one-pot procedures and the use of novel catalysts to improve yields and reduce reaction times.[2] This accessibility to a wide range of analogs has fueled extensive research into their structure-activity relationships (SAR), providing a roadmap for the design of next-generation therapeutic agents.

This guide will provide a detailed exploration of the SAR of this compound and its broader class of 2-substituted analogs. We will delve into the critical roles of the substituents at the C-2 and C-4 positions, and within the benzo portion of the quinoline ring, in dictating biological activity. The primary focus will be on their anticancer properties, particularly through the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).

Core Structure-Activity Relationships of 2-Substituted Quinoline-4-carboxylic Acids

The biological activity of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. Extensive studies have identified three principal regions of the molecule where modifications can significantly impact potency and selectivity: the C-2 position, the C-4 position, and the benzo ring.[5]

The Critical Role of the C-4 Carboxylic Acid

A consistent finding across numerous studies is the stringent requirement for a carboxylic acid group (or a corresponding salt) at the C-4 position for significant biological activity, particularly in the context of DHODH inhibition.[5][6] This functional group is believed to be essential for anchoring the molecule within the active site of target enzymes. For instance, in the case of human DHODH, the carboxylate group is thought to form a crucial salt bridge with an arginine residue (Arg136), thereby stabilizing the enzyme-inhibitor complex.[7] Esterification of the C-4 carboxylic acid generally leads to a significant decrease or complete loss of DHODH inhibitory activity, although it may be employed as a strategy to improve oral absorption, with the ester acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[8][9]

The Influence of the C-2 Substituent on Potency and Selectivity

The substituent at the C-2 position plays a pivotal role in defining the potency and selectivity of quinoline-4-carboxylic acid derivatives.[6] For DHODH inhibition, a bulky and hydrophobic substituent at this position is generally necessary for potent activity.[5][6] This has been demonstrated with a variety of C-2 substituents, including aryl and substituted pyridine groups.[6] The hydrophobic nature of the C-2 substituent is thought to facilitate favorable interactions with a hydrophobic pocket in the DHODH active site.

For the specific case of This compound , the isopropyl group, being a small, branched alkyl chain, provides a degree of bulk and hydrophobicity. While not as large as the biphenyl moiety found in the potent DHODH inhibitor brequinar, the isopropyl group is expected to contribute to binding affinity. The SAR suggests that further optimization by replacing the isopropyl group with larger, more lipophilic groups could lead to enhanced potency.

In the context of HDAC inhibition, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been explored as a "cap" group.[10] This part of the molecule is designed to form hydrophobic interactions with residues at the opening of the HDAC active site.[10] The nature of the C-2 substituent, along with the linker and zinc-binding group, is crucial for both activity and isoform selectivity.[6][10]

The following diagram illustrates the general SAR principles for 2-substituted quinoline-4-carboxylic acids.

Caption: Key structural features of this compound influencing its biological activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activity of selected 2-substituted quinoline-4-carboxylic acids, highlighting the impact of modifications at the C-2 position on their inhibitory activity against human DHODH and their cytotoxic effects on cancer cell lines.

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

| Compound ID | 2-Substituent | hDHODH IC₅₀ (µM) |

|---|---|---|

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 |

| 14 | 2'-pyridyl | 1.86 ± 0.17 |

| 17 | 2'-(MeO)-pyridyl | 0.43 ± 0.04 |

Data summarized from references[6][8].

Table 2: SAR of 2-Substituted Phenylquinoline-4-carboxylic Acid Derivatives as HDAC Inhibitors

| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) |

|---|---|---|---|---|

| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 |

| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 |

Data summarized from reference[6].

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.[8]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.

-

Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.

-

Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The decrease in absorbance of DCIP is monitored spectrophotometrically to determine the rate of the enzymatic reaction.

-

Data Analysis: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram illustrates the workflow for the DHODH inhibition assay.

Caption: Workflow for the in vitro DHODH inhibition assay.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold remains a highly promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies have consistently demonstrated the critical importance of the C-4 carboxylic acid for biological activity, while the substituent at the C-2 position provides a key handle for modulating potency and selectivity. For this compound, the isopropyl group likely confers a degree of the requisite hydrophobicity for binding to targets like DHODH.

Future research in this area should focus on the synthesis and evaluation of a wider range of analogs with diverse C-2 substituents to further probe the hydrophobic pocket of target enzymes. Additionally, modifications to the benzo portion of the quinoline ring could be explored to fine-tune pharmacokinetic properties and enhance in vivo efficacy. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation 2-substituted quinoline-4-carboxylic acid derivatives with superior therapeutic profiles.

References

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.

- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 30). ResearchGate.

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed.

- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). Benchchem.

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PubMed Central.

- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed.

- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Wiley Online Library.

- Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.

- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (1980, March). PubMed.

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Screening of 2-Isopropylquinoline-4-carboxylic Acid Derivatives for Novel Therapeutic Agents

This guide provides a comprehensive, technically-grounded framework for the in silico screening of 2-isopropylquinoline-4-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutic candidates based on this promising chemical scaffold. This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects field-proven insights and best practices in computational drug discovery.

Introduction: The Therapeutic Potential of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, demonstrating antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[4] The introduction of a 2-isopropyl group offers a unique lipophilic feature that can influence target binding and pharmacokinetic properties, making this specific class of derivatives an intriguing subject for drug discovery campaigns.

In silico screening, or virtual screening, has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to identifying promising hit compounds from vast chemical libraries.[6][7][8] By computationally modeling the interactions between small molecules and a biological target, we can prioritize compounds for synthesis and experimental testing, thereby significantly increasing the efficiency of the drug discovery pipeline.[6][9]

This guide will delineate a robust and validated workflow for the virtual screening of this compound derivatives, from target selection and ligand library preparation to molecular docking, hit prioritization, and ADMET profiling.

Strategic Target Selection: A Causality-Driven Approach

The choice of a biological target is a critical first step that dictates the entire downstream workflow. For the this compound scaffold, a logical starting point is to consider targets where other quinoline derivatives have shown significant activity. Recent studies have highlighted the potential of quinoline derivatives as inhibitors of various enzymes implicated in disease, such as Epidermal Growth Factor Receptor (EGFR) in cancer and HIV reverse transcriptase.[10][11] For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology. Several quinoline-based compounds have demonstrated potent EGFR inhibition.[10]

Rationale for EGFR as a Target:

-

Established Role in Cancer: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its overexpression and mutation are hallmarks of various cancers, making it a prime target for therapeutic intervention.

-

Precedent for Quinoline Inhibitors: The quinoline scaffold has been successfully exploited to develop EGFR inhibitors, suggesting that our this compound derivatives have a reasonable probability of interacting with the ATP-binding site of the kinase.[10]

-

Availability of Structural Data: High-resolution crystal structures of EGFR in complex with various inhibitors are publicly available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

The In Silico Screening Workflow: A Step-by-Step Protocol

The virtual screening process is a multi-stage cascade designed to progressively enrich a small set of high-potential hit candidates from a large initial library.[8]

Figure 1: A schematic representation of the in silico screening workflow for this compound derivatives.

Phase 1: Preparation

-

Obtain Protein Structure: Download the crystal structure of human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 1M17) from the Protein Data Bank.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, as they are typically absent in crystal structures.

-

Assign correct protonation states for titratable residues at physiological pH (7.4).

-

Repair any missing side chains or loops using protein structure modeling tools.

-

Perform energy minimization to relieve any steric clashes.

-

Causality: These steps are crucial to ensure a physically realistic representation of the protein for accurate docking simulations.

-

-

Scaffold Definition: The core scaffold is this compound.

-

Virtual Library Enumeration: Generate a virtual library of derivatives by adding a variety of substituents at different positions of the quinoline ring. Focus on positions that are synthetically accessible and have been shown to influence activity in other quinoline series.

-

Ligand Preparation:

-

Generate 3D coordinates for each molecule.

-

Assign correct protonation states at physiological pH.

-

Perform energy minimization to obtain low-energy conformers.

-

Causality: Proper 3D structure and ionization state are critical for accurate prediction of binding interactions.

-

Phase 2: Virtual Screening via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][12]

-

Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the EGFR crystal structure. A grid box encompassing the ATP-binding pocket should be generated.

-

Docking Protocol:

-

Utilize a well-validated docking program such as AutoDock Vina.

-

Dock the prepared ligand library into the defined binding site of EGFR.

-

Generate multiple binding poses for each ligand to explore different binding modes.

-

Causality: Exploring multiple poses is important as the top-ranked pose may not always be the most biologically relevant one.

-

Phase 3: Post-Docking Analysis and Hit Prioritization

-

Scoring and Ranking: Rank the docked ligands based on their predicted binding affinity (docking score).[11]

-

Visual Inspection: Visually inspect the binding poses of the top-ranked compounds to analyze their interactions with key amino acid residues in the EGFR active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Interaction Fingerprinting: Compare the interaction patterns of the top-ranked derivatives with those of known EGFR inhibitors to identify compounds that mimic the binding mode of established drugs.

-

Clustering and Diversity Analysis: Cluster the top-ranked hits based on their chemical structure to ensure the selection of a diverse set of compounds for further investigation.

Phase 4: ADMET Profiling

A promising biological activity is futile if the compound has poor pharmacokinetic properties or is toxic.[13][14] Therefore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step.[9][15]

-

Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.

-

Lipinski's Rule of Five: Evaluate the "drug-likeness" of the top-ranked compounds using Lipinski's Rule of Five.[16]

-

ADMET Prediction: Utilize computational models and online platforms (e.g., pkCSM, SwissADME) to predict various ADMET properties.[14][17]

| Property | Desired Range/Outcome | Rationale |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Indicator of intestinal absorption |

| Distribution | ||

| BBB Permeability | Low (for peripheral targets) | Avoids central nervous system side effects |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug |

| Metabolism | ||

| CYP450 Inhibition | Non-inhibitor | Reduces the risk of drug-drug interactions |

| Excretion | ||

| Total Clearance | Moderate | Influences dosing frequency |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Indicates potential for carcinogenicity |

| hERG Inhibition | Non-inhibitor | Reduces the risk of cardiotoxicity |

Table 1: Key ADMET properties and their desired outcomes for a promising drug candidate.

Advanced Computational Approaches: Enhancing Predictive Accuracy

For a more rigorous in silico assessment, advanced computational techniques can be employed for the most promising hit compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[18] A pharmacophore model can be generated based on the binding mode of a potent inhibitor and used to screen larger databases for novel scaffolds.[19][20]

Figure 2: A simplified workflow for ligand-based pharmacophore modeling.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[19] They can be used to assess the stability of the predicted binding poses and to calculate binding free energies with higher accuracy.

Conclusion: From In Silico Hits to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening of this compound derivatives. By following this structured approach, researchers can efficiently identify promising hit compounds with a higher probability of success in subsequent experimental validation. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental assays. The prioritized hit compounds from this workflow should be synthesized and subjected to in vitro biological evaluation to confirm their activity against the target and their predicted ADMET properties.

References

- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Google Scholar.

- Dramatically improving hit rates with a modern virtual screening workflow - Schrödinger. (n.d.). Schrödinger.

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.

- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025, November 12). MDPI.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). ACS Publications.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). NIH.

- Building a Virtual Drug Screening Workflow with BioNeMo. (2024, March 19). YouTube.

- Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (n.d.). Frontiers.

- Virtual screening workflow. Basic filters and methods applicable for a.... (n.d.). ResearchGate.

- Basic Virtual Drug Screening Workflow Version 1. (2025, May 14). WorkflowHub.

- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021, October 22). ResearchGate.

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.

- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023, August 1). ResearchGate.

- How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide.

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). Semantic Scholar.

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.

- pkCSM. (n.d.). Biosig Lab.

- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025, October 3). ResearchGate.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.

- 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024, February 8). PubMed.

- Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019, February 10). PMC - NIH.

- e‐Pharmacophore‐based design strategy of quinoline derivatives as.... (n.d.). ResearchGate.

- Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and.... (n.d.). ResearchGate.

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central.

- New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (n.d.). PubMed.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8). ResearchGate.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

- 7. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. aurlide.fi [aurlide.fi]

- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pkCSM [biosig.lab.uq.edu.au]

- 18. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 2-Isopropylquinoline-4-carboxylic Acid in Anticancer Research

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant number showing potent anticancer properties.[3][4] These compounds exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[5][6]

Within this promising class, quinoline-4-carboxylic acids have emerged as particularly potent antiproliferative agents.[6][7] The strategic placement of a carboxylic acid group at the 4-position, combined with diverse substitutions at the 2-position, allows for fine-tuning of the molecule's pharmacological profile. While extensive research has been conducted on 2-aryl substituted quinoline-4-carboxylic acids, the potential of 2-alkyl variants, such as 2-Isopropylquinoline-4-carboxylic acid, remains a compelling and underexplored area.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of this compound as a potential anticancer therapeutic. We will proceed from a rational hypothesis, through chemical synthesis and characterization, to detailed protocols for robust in vitro and in vivo evaluation.

Rationale and Mechanistic Hypothesis

The core hypothesis is that the 2-isopropyl moiety, an electron-donating and sterically bulky group, will confer unique pharmacological properties compared to its 2-aryl counterparts. This substitution may influence the molecule's binding affinity to specific intracellular targets, potentially leading to a distinct mechanism of action. Based on the established activities of the broader quinoline-4-carboxylic acid class, we hypothesize that this compound will exert its anticancer effects by:

-

Inducing G2/M Phase Cell Cycle Arrest: By interfering with the machinery of cell division, preventing cancer cells from proliferating.[6][8]

-

Triggering Apoptosis: By modulating the balance of pro- and anti-apoptotic proteins, leading to programmed cell death.[6][8]

This investigation will systematically test this hypothesis through a tiered experimental approach.

Synthesis and Characterization of this compound

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a primary and efficient method.[4][9][10] This one-pot, three-component reaction provides a direct route to the target compound.

Proposed Synthetic Workflow: The Doebner Reaction

The proposed synthesis involves the reaction of aniline, isobutyraldehyde (to provide the isopropyl group), and pyruvic acid.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask, add aniline (1.0 eq) and isobutyraldehyde (1.1 eq) in absolute ethanol.

-

Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Doebner Reaction: Add pyruvic acid (1.2 eq) to the mixture. Equip the flask with a reflux condenser and heat the reaction to reflux (approx. 80°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol and then water. Recrystallize the crude product from an ethanol/water mixture to yield the purified this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

In Vitro Evaluation of Anticancer Activity